molecular formula C33H35N5O5 B13430391 Nintedanib N-Acetyl Impurity CAS No. 2130844-77-6

Nintedanib N-Acetyl Impurity

Cat. No.: B13430391
CAS No.: 2130844-77-6
M. Wt: 581.7 g/mol
InChI Key: CFLKIPWPSHALCH-UHFFFAOYSA-N
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Description

Nintedanib N-Acetyl Impurity is a chemical compound related to Nintedanib, a tyrosine kinase inhibitor used primarily for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The impurity is often studied to understand the purity and stability of pharmaceutical formulations containing Nintedanib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Nintedanib N-Acetyl Impurity involves multiple steps. One method includes reacting methyl 2-oxoindole-6-carboxylate with acetic anhydride at elevated temperatures to form methyl 1-acetyl-2-oxoindole-6-carboxylate. This intermediate is then further reacted with trimethyl orthobenzoate in the presence of acetic anhydride to yield the desired impurity .

Industrial Production Methods

Industrial production methods for this compound typically involve controlled reaction conditions to ensure high yield and purity. Techniques such as recrystallization using solvents like alcohol, acetone, and DMSO are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Nintedanib N-Acetyl Impurity can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, trimethyl orthobenzoate, and various solvents like ethanol and acetone. Reaction conditions often involve elevated temperatures and controlled environments to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various intermediates and by-products that are further purified to obtain the this compound .

Mechanism of Action

The mechanism of action of Nintedanib N-Acetyl Impurity is closely related to that of Nintedanib. It involves the inhibition of multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. This inhibition blocks the autophosphorylation of these receptors, thereby inhibiting cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nintedanib N-Acetyl Impurity is unique due to its specific chemical structure and its role in the quality control of Nintedanib formulations. Its presence and concentration can significantly impact the stability and efficacy of the pharmaceutical product .

Properties

CAS No.

2130844-77-6

Molecular Formula

C33H35N5O5

Molecular Weight

581.7 g/mol

IUPAC Name

methyl 1-acetyl-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]indole-6-carboxylate

InChI

InChI=1S/C33H35N5O5/c1-22(39)38-28-20-24(33(42)43-4)10-15-27(28)30(32(38)41)31(23-8-6-5-7-9-23)34-25-11-13-26(14-12-25)36(3)29(40)21-37-18-16-35(2)17-19-37/h5-15,20,41H,16-19,21H2,1-4H3

InChI Key

CFLKIPWPSHALCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=C1O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5

Origin of Product

United States

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